molecular formula C8H8N6 B15320298 6-(1h-1,2,4-Triazol-1-yl)nicotinimidamide

6-(1h-1,2,4-Triazol-1-yl)nicotinimidamide

Cat. No.: B15320298
M. Wt: 188.19 g/mol
InChI Key: KFXWCAVVKGLMIQ-UHFFFAOYSA-N
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Description

6-(1h-1,2,4-Triazol-1-yl)nicotinimidamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1h-1,2,4-Triazol-1-yl)nicotinimidamide typically involves the reaction of 6-chloronicotinic acid with 1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(1h-1,2,4-Triazol-1-yl)nicotinimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazole derivatives.

Scientific Research Applications

6-(1h-1,2,4-Triazol-1-yl)nicotinimidamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to inhibit specific enzymes and receptors makes it a valuable candidate for drug development.

    Biology: In biological research, the compound is used to study enzyme inhibition and receptor binding. It helps in understanding the molecular mechanisms of various biological processes.

    Industry: The compound is used in the synthesis of other chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 6-(1h-1,2,4-Triazol-1-yl)nicotinimidamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and receptors. The compound’s ability to inhibit enzyme activity is crucial for its antimicrobial and anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 6-(1h-1,2,4-Triazol-1-yl)nicotinonitrile
  • 4-(1h-1,2,4-Triazol-1-yl)benzoic acid
  • 1,2,3-Triazole derivatives

Uniqueness

6-(1h-1,2,4-Triazol-1-yl)nicotinimidamide is unique due to its specific structure, which combines the triazole ring with a nicotinimidamide moiety. This combination enhances its reactivity and potential applications in medicinal chemistry and industrial processes. The compound’s ability to interact with various molecular targets sets it apart from other triazole derivatives.

Properties

Molecular Formula

C8H8N6

Molecular Weight

188.19 g/mol

IUPAC Name

6-(1,2,4-triazol-1-yl)pyridine-3-carboximidamide

InChI

InChI=1S/C8H8N6/c9-8(10)6-1-2-7(12-3-6)14-5-11-4-13-14/h1-5H,(H3,9,10)

InChI Key

KFXWCAVVKGLMIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(=N)N)N2C=NC=N2

Origin of Product

United States

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